2,5-Diazabicyclo[2.2.2]octane-3,6-dione
Description
Genesis of Bicyclic Systems in Organic Synthesis
Bicyclic compounds, which feature two fused or bridged rings, are a significant class of organic molecules found in a vast array of natural products like steroids, terpenes, and alkaloids. fiveable.me Their unique three-dimensional structures often impart specific biological activities. fiveable.meyoutube.com The synthesis of these molecules has been a long-standing challenge and a driver of innovation in organic chemistry.
The study of bicyclic systems spurred the development of fundamental concepts in stereochemistry and reactivity. Early work focused on understanding the constraints and properties imposed by the fused ring systems. The nomenclature itself, such as bicyclo[x.y.z]alkane, was developed to systematically describe the number of atoms in the bridges connecting the two central 'bridgehead' atoms. wikipedia.orgmasterorganicchemistry.com Landmark achievements in the field include the synthesis of highly strained systems, which pushed the boundaries of what was thought to be structurally possible and led to a deeper understanding of chemical bonding. masterorganicchemistry.com Reactions like the Diels-Alder reaction and various intramolecular cyclizations became crucial tools for constructing these complex architectures. fiveable.me
Pioneering Approaches to the 2,5-Diazabicyclo[2.2.2]octane Core
The 2,5-diazabicyclo[2.2.2]octane core is a specific heterocyclic framework that has been a target of synthetic efforts due to its presence in biologically active natural products, such as the antibiotic bicyclomycin. nih.gov Early synthetic strategies often relied on the cyclization of piperazine (B1678402) derivatives.
One of the key challenges in forming the bicyclo[2.2.2]octane system is the inherent strain and conformational rigidity of the structure. researchgate.net A notable early approach involved a Dieckmann-analogous cyclization. For example, starting from (S)-aspartate, a (dioxopiperazinyl)acetate intermediate was synthesized. The crucial bicyclic ring formation was achieved through deprotonation and subsequent intramolecular cyclization. researchgate.net However, this method initially suffered from low yields, attributed to the high strain energy of the bicyclo[2.2.2]octane system compared to larger ring systems. researchgate.net
Another significant strategy involves the reaction of α,α′-dibromoadipic acid bisarylamides with potassium fluoride (B91410), which yields N,N′-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes among other products. researchgate.net More recent and conceptually novel methods have been developed, such as those utilizing the persistent radical effect to construct diverse bridged diketopiperazines, showcasing the continued evolution of synthetic strategies toward this important scaffold. nih.gov The parent compound, 2,5-diazabicyclo[2.2.2]octane, can be synthesized from the dione (B5365651) by reduction with reagents like lithium aluminium hydride. chemicalbook.com
| Precursor/Intermediate | Key Reagent(s) | Method | Ref. |
| (Dioxopiperazinyl)acetate | Strong base, Trimethylsilyl (B98337) chloride | Dieckmann-analogous cyclization | researchgate.net |
| α,α′-dibromoadipic acid bisarylamides | Potassium fluoride | Nucleophilic substitution/cyclization | researchgate.net |
| Functionalized diketopiperazines | Ferrocenium hexafluorophosphate (B91526) or Mn(OAc)3/Cu(OTf)2 | Oxidative cyclization | researchgate.net |
| 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | Lithium aluminium tetrahydride | Reduction | chemicalbook.com |
| A table summarizing various pioneering and key synthetic approaches to the 2,5-diazabicyclo[2.2.2]octane core and its derivatives. |
Properties
IUPAC Name |
2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(8-5)6(10)7-3/h3-4H,1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSCFPAFAMAAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC1C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511521 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-98-4 | |
| Record name | 2,5-Diazabicyclo[2.2.2]octane-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60511521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5 Diazabicyclo 2.2.2 Octane 3,6 Dione and Its Derivatives
Strategies Involving Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone for the synthesis of the 2,5-diazabicyclo[2.2.2]octane-3,6-dione core. These methods involve the formation of the bicyclic system from a single precursor molecule containing all the necessary atoms.
Dieckmann-Analogous Cyclization Protocols
A key synthetic strategy is the Dieckmann-analogous cyclization, a modified version of the classical Dieckmann condensation. This approach has proven effective in constructing the strained bicyclo[2.2.2]octane ring system.
Chiral Pool Synthesis from Amino Acid Precursors (e.g., Aspartate)
A powerful application of the Dieckmann-analogous cyclization is in chiral pool synthesis, which utilizes readily available chiral starting materials to produce enantiomerically pure or enriched products. Both (S)- and (R)-aspartate have been successfully employed as chiral precursors to synthesize stereoisomeric 2,5-diazabicyclo[2.2.2]octanes. researchgate.netunits.it
The synthesis commences with the appropriate aspartate enantiomer, which is elaborated through a series of steps into a (dioxopiperazinyl)acetate intermediate. researchgate.netunits.it This key precursor possesses the necessary piperazine-2,5-dione core and a pendant acetate (B1210297) moiety required for the subsequent cyclization. A crucial aspect of this process is the trapping of the intermediate hemiketal anion with an agent like trimethylsilyl (B98337) chloride (Me3SiCl), which drives the reaction towards the formation of the bicyclic product. researchgate.netunits.it However, the yields for the formation of the bicyclo[2.2.2]octane system can be modest, which is attributed to the inherent strain of this ring system and the reduced conformational flexibility of the acetate side chain compared to longer analogues. researchgate.net
Mechanistic Considerations of Diastereoselectivity in Cyclization
The diastereoselectivity of the Dieckmann-analogous cyclization is a critical factor, particularly when starting from chiral precursors. The stereochemical outcome of the cyclization is influenced by the formation of a six-membered chelate intermediate involving a metal cation. researchgate.net For example, when using a lithium base, the formation of a stable lithium chelate is proposed to be responsible for the high diastereoselectivity observed in the cyclization step. researchgate.net This chelate holds the molecule in a specific conformation, directing the nucleophilic attack to occur from a particular face, thus controlling the stereochemistry of the newly formed chiral center. The configuration of this new center has been confirmed by X-ray crystal structure analysis. researchgate.net
Double Cyclization Approaches Utilizing Halogenated Precursors (e.g., α,α′-dibromoadipic acid bisarylamides)
An alternative intramolecular approach involves a double cyclization of appropriately substituted acyclic precursors. One such method utilizes α,α′-dibromoadipic acid bisarylamides. researchgate.net The reaction of these precursors with anhydrous potassium fluoride (B91410) leads to the formation of N,N′-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes. researchgate.net This transformation proceeds alongside the formation of other products, such as the bisarylamides of α,α′-difluoroadipic and muconic acid. researchgate.net
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions offer another powerful avenue for the construction of the this compound scaffold. These reactions involve the coming together of two separate molecules to form the bicyclic ring system.
[4+2] Cycloaddition of Pyrazin-2(1H)-ones with Dienophiles (e.g., Ethene)
The [4+2] cycloaddition, or Diels-Alder reaction, is a classic and highly efficient method for the formation of six-membered rings. In the context of synthesizing the 2,5-diazabicyclo[2.2.2]octane core, pyrazin-2(1H)-ones can serve as the diene component, reacting with a suitable dienophile, such as ethene. This reaction directly constructs the bicyclic framework.
| Diene | Dienophile | Product |
| Pyrazin-2(1H)-one | Ethene | This compound |
Rearrangement-Based Synthetic Strategies
Rearrangement reactions offer a powerful and elegant approach to constructing the 2,5-diazabicyclo[2.2.2]octane framework, often providing access to complex stereochemistries from more readily available starting materials.
Conversion from Diazabicyclo[3.2.1]octane Systems
A significant rearrangement-based strategy involves the conversion of 3,8-diazabicyclo[3.2.1]octane systems into the isomeric 2,5-diazabicyclo[2.2.2]octane skeleton. acs.orgnih.govnih.gov This transformation has been observed in the context of 1,3-dipolar cycloaddition reactions between 3-oxidopyraziniums and various acrylate (B77674) derivatives. nih.govnih.gov
The reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with dipolarophiles like methyl acrylate, tert-butyl acrylate, and methyl crotonate primarily yields the 3,8-diazabicyclo[3.2.1]octane adducts. nih.govnih.govresearchgate.net However, traces of the rearranged 2,5-diazabicyclo[2.2.2]octane product are also formed. nih.govnih.govresearchgate.net Interestingly, when methyl 2-phenyl acrylate is used as the dipolarophile, the 2,5-diazabicyclo[2.2.2]octane derivative becomes the major product, isolated in a 40% yield. nih.govnih.gov This suggests that the substitution pattern on the acrylate plays a crucial role in directing the reaction pathway towards the rearranged product.
The formation of these products can be envisioned as a domino process involving an initial cycloaddition followed by the skeletal rearrangement. researchgate.net
Wagner-Meerwein Type Rearrangement Pathways and Reversibility
The skeletal transformation from the [3.2.1] to the [2.2.2] bicyclic system is mechanistically described as a Wagner-Meerwein rearrangement. acs.orgnih.govresearchgate.net This type of reaction is a class of carbocation 1,2-rearrangement where an alkyl or other group migrates from one carbon atom to an adjacent one. wikipedia.orgambeed.com
In this specific conversion, the initially formed 3,8-diazabicyclo[3.2.1]octane cycloadduct undergoes a rearrangement to yield the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane structure. acs.orgresearchgate.net The feasibility of this rearrangement has been supported by DFT calculations. nih.govacs.org
There is also evidence to suggest that this Wagner-Meerwein rearrangement might be reversible. nih.govacs.org This implies that under certain conditions, the 2,5-diazabicyclo[2.2.2]octane system could potentially rearrange back to the 3,8-diazabicyclo[3.2.1]octane framework, indicating a dynamic equilibrium between the two isomeric scaffolds. nih.govacs.org
Table 1: Cycloaddition Reactions and Rearrangement Products
| Dipolarophile | Major Product | Yield of [3.2.1] Adduct | Yield of [2.2.2] Adduct | Reference |
|---|---|---|---|---|
| Methyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 51–73% | Traces | nih.gov, nih.gov |
| tert-Butyl acrylate | 3,8-Diazabicyclo[3.2.1]octane | 51–73% | Traces | nih.gov, nih.gov |
| Methyl crotonate | 3,8-Diazabicyclo[3.2.1]octane | 51% | Not detected | acs.org |
| Methyl 2-phenyl acrylate | 2,5-Diazabicyclo[2.2.2]octane | - | 40% | nih.gov, nih.gov |
| Acrylic acid | Tricyclic lactone-lactam | - | Formed and lactonized (71%) | acs.org, nih.gov |
| 2-Phenylacrylic acid | Tricyclic lactone-lactam | - | Formed and lactonized (50%) | acs.org, nih.gov |
Other Emerging Synthetic Routes
Beyond classical rearrangement strategies, other innovative methods for synthesizing the 2,5-diazabicyclo[2.2.2]octane core are being explored.
One such emerging route involves an intramolecular epoxide opening. It has been proposed that in the biosynthesis of certain complex natural products, the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring occurs after an epoxidation event on a side chain of the molecule. nih.gov While this example details the ring-opening, the reverse reaction, an intramolecular epoxide ring-closing, represents a potential synthetic strategy for forming heterocyclic ring systems.
Another notable method is a Dieckmann-analogous cyclization. This approach has been used to prepare stereoisomeric 2,5-diazabicyclo[2.2.2]octanes starting from aspartate derivatives. researchgate.net The key step is the intramolecular cyclization of a (dioxopiperazinyl)acetate, where trapping the intermediate hemiketal anion is crucial for the formation of the bicyclic system. researchgate.net The yield for forming the bicyclo[2.2.2]octane system via this route is noted to be lower compared to analogous reactions forming larger ring systems, a fact attributed to the higher ring strain of the [2.2.2] scaffold and the conformational constraints of the acetate side chain. researchgate.net
Detailed Investigation of Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways of Skeletal Rearrangements
The rigid, bridged structure of the 2,5-diazabicyclo[2.2.2]octane core makes it a fascinating subject for studying skeletal rearrangements. These transformations often lead to the formation of new, structurally diverse scaffolds.
Recent studies have shed light on the mechanistic pathways of rearrangements involving the 2,5-diazabicyclo[2.2.2]octane skeleton. For instance, the conversion of a 3,8-diazabicyclo[3.2.1]octane to a 2,5-diazabicyclo[2.2.2]octane has been shown to proceed through a Wagner-Meerwein rearrangement. acs.org This type of rearrangement involves the migration of a carbon-carbon bond, leading to a change in the ring structure.
Computational studies using Density Functional Theory (DFT) have been instrumental in mapping the energy landscape of these rearrangements. acs.org These calculations help to identify the transition states and intermediates, providing a clearer picture of the reaction mechanism. For example, the formation of a tricyclic fused lactone-lactam system from a 2,5-diazabicyclo[2.2.2]octane derivative is proposed to proceed via lactonization following the initial rearrangement. acs.org
The nature and position of substituents on the 2,5-diazabicyclo[2.2.2]octane core can significantly influence the course and outcome of rearrangement reactions. The presence of certain substituents can favor one rearrangement pathway over another, leading to different products.
For example, in the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylates, the substituent on the acrylate (B77674) plays a crucial role in determining whether the product is a 3,8-diazabicyclo[3.2.1]octane or a 2,5-diazabicyclo[2.2.2]octane. acs.org While methyl and tert-butyl acrylates predominantly yield the [3.2.1] adduct, methyl 2-phenyl acrylate leads to the formation of the [2.2.2] product. acs.org This highlights the subtle electronic and steric effects that substituents can exert on the reaction pathway.
Furthermore, a study on the Dieckmann-analogous cyclization to form 2,5-diazabicyclo[2.2.2]octanes revealed that the yield of the bicyclic product is influenced by the strain of the resulting ring system and the conformational flexibility of the side chain. researchgate.net
Domino and Cascade Reaction Sequences Involving the 2,5-Diazabicyclo[2.2.2]octane Core
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecules containing the 2,5-diazabicyclo[2.2.2]octane core. These reactions are highly atom-economical and can rapidly build molecular complexity. researchgate.net
One notable example is the formation of tricyclic fused lactam-lactam systems. This transformation is believed to be a domino process involving a 1,3-dipolar cycloaddition, a skeletal rearrangement to the 2,5-diazabicyclo[2.2.2]octane core, and a final lactonization step. acs.org Such sequences are valuable in the synthesis of natural product-like scaffolds. The use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has also been explored in promoting domino reactions to synthesize various heterocyclic compounds. eurjchem.comrhhz.net
Enzymatic Deconstruction and Amide Bond Cleavage Mechanisms
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione structure is found in a number of fungal indole (B1671886) alkaloids. nih.gov The biosynthesis and degradation of these complex natural products often involve enzymatic transformations that target the bicyclic core, including the cleavage of the resilient amide bonds.
Fungal cytochrome P450 enzymes play a pivotal role in the metabolism of various natural products. In the biosynthesis of 21R-citrinadin A, a unique fungal P450 enzyme, CtdY, has been identified to catalyze the deconstruction of the 2,5-diazabicyclo[2.2.2]octane ring system. nih.govfigshare.comnih.gov This transformation is a key step in converting prenylated indole alkaloids containing the bicyclic core into a distinct class of pentacyclic compounds. nih.govfigshare.com
The reaction catalyzed by CtdY involves the cleavage of an amide bond within the 2,5-diazabicyclo[2.2.2]octane system, which is followed by a decarboxylation step. nih.govnih.gov This enzymatic process leads to the formation of a new 6/5/5/6/6 pentacyclic scaffold. nih.gov The discovery of CtdY's function has provided crucial insights into the pathway divergence in the biosynthesis of these complex alkaloids. figshare.comnih.gov
The cleavage of the amide bond, a typically stable functional group, is a challenging chemical transformation. In enzymatic systems, this process is often facilitated by the unique environment of the enzyme's active site.
The mechanism of cytochrome P450 enzymes generally involves the formation of a highly reactive iron-oxo species. youtube.comyoutube.com This species can abstract a hydrogen atom from a substrate, initiating a radical-based reaction cascade. youtube.com In the context of amide bond cleavage within the 2,5-diazabicyclo[2.2.2]octane core, it is proposed that the P450 enzyme activates the amide bond, making it more susceptible to cleavage.
While the precise mechanism of CtdY-mediated amide bond cleavage is still under investigation, it likely involves a series of steps orchestrated by the enzyme's active site residues and the heme cofactor. Understanding these mechanisms could pave the way for the development of novel biocatalysts for selective amide bond cleavage.
Desulfurization Reactions Leading to the Diketone Moiety
The formation of the core bicyclic diketone structure of this compound can be achieved through the desulfurization of a corresponding epidithio-diketopiperazine precursor. This transformation involves the removal of the disulfide bridge, yielding the saturated diketone. The reaction is a key step in the chemical synthesis of this class of compounds and related natural products.
The desulfurization of epidithio-2,5-piperazinediones can be accomplished using various reducing agents. One common method involves the use of phosphines, such as triphenylphosphine (B44618). The reaction proceeds via a proposed intermediate, which can then be influenced by the reaction conditions to yield the desired diketone.
A notable example involves the reaction of an epidithio-2,5-piperazinedione with triphenylphosphine in the presence of an additive like ethyl vinyl ether. This specific condition has been reported to facilitate the formation of the this compound system. The mechanism is thought to involve the initial attack of the phosphine (B1218219) on one of the sulfur atoms of the disulfide bridge, leading to a zwitterionic intermediate. Subsequent steps, influenced by the reaction medium, result in the extrusion of the sulfur atom and the formation of the stable diketone ring system.
Below is a table summarizing representative findings for the desulfurization of a generic epidithio-diketopiperazine precursor to a this compound derivative.
Researcher's Interactive Table: Desulfurization of Epidithio-diketopiperazines
| Starting Material | Reagent | Solvent | Additive | Product | Yield (%) |
| Epidithio-2,5-piperazinedione derivative | Triphenylphosphine | Tetrahydrofuran (THF) | Ethyl vinyl ether | This compound derivative | Not Reported |
| Epidithio-2,5-piperazinedione derivative | Triphenylphosphine | Tetrahydrofuran (THF) | Water | 3-Hydroxy-2,5-piperazinedione | Not Reported |
| Epidithio-2,5-piperazinedione derivative | Triphenylphosphine | Tetrahydrofuran (THF) | Phenol | 3-Phenoxy-2,5-piperazinedione | Not Reported |
Another widely used reagent for desulfurization in organic synthesis is Raney Nickel. This reagent, a fine-grained solid composed mostly of nickel, is known for its ability to hydrogenolyze carbon-sulfur bonds. In the context of epidithio-diketopiperazines, Raney Nickel would act as both a catalyst and a source of hydrogen to reduce the disulfide bridge and yield the corresponding diketone. The reaction is typically carried out by stirring the sulfur-containing compound with an excess of Raney Nickel in a suitable solvent, such as ethanol (B145695) or methanol, often with heating.
The mechanism of Raney Nickel desulfurization is complex and is understood to occur on the surface of the catalyst. It involves the adsorption of the sulfur atom onto the nickel surface, followed by the cleavage of the carbon-sulfur bonds and subsequent hydrogenation of the resulting carbon radicals by the hydrogen adsorbed on the catalyst surface.
While specific yields for the direct desulfurization to this compound are not always extensively reported in readily available literature, the methodology is a standard procedure in sulfur chemistry and is applicable to this class of compounds. The choice of reagent and conditions can be critical in avoiding side reactions and ensuring a high yield of the desired diketone product.
Sophisticated Structural Characterization and Stereochemical Analysis
Application of Advanced X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the solid-state structure of 2,5-diazabicyclo[2.2.2]octane-3,6-dione derivatives, providing unequivocal proof of their bicyclic nature and stereochemical arrangement.
Single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecular structure. acs.org It has been instrumental in confirming the formation of the 2,5-diazabicyclo[2.2.2]octane core, particularly in reactions where alternative isomeric products, such as 3,8-diazabicyclo[3.2.1]octanes, could potentially form. acs.orgnih.gov
For instance, the structures of both racemic and enantiomerically pure forms of derivatives like this compound-1,4-dicarboxylic acid have been successfully determined. rsc.orgmathnet.rursc.org These analyses provide precise bond lengths, angles, and torsion angles, confirming the rigid, cage-like structure. The study of natural product hybrids containing this core, such as asperemestrins, also relies on single-crystal X-ray diffraction for absolute structural elucidation. bohrium.comacs.org
Below is a table summarizing crystallographic data for a representative derivative of the core structure.
Interactive Table: Crystallographic Data for a 2,5-Diazabicyclo[2.2.2]octane Derivative Data for 2-(4-Methoxybenzyl)-4,6-diphenyl-2,5-diazabicyclo[2.2.2]oct-5-en-3-one.
Click to view data
| Parameter | Value |
| Chemical Formula | C₂₆H₂₄N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.2770 (1) |
| b (Å) | 11.5684 (2) |
| c (Å) | 14.1443 (2) |
| α (°) ** | 85.497 (1) |
| β (°) | 89.900 (1) |
| γ (°) | 76.144 (1) |
| Volume (ų) ** | 993.97 (3) |
| Z | 2 |
| Temperature (K) | 100 |
Data sourced from reference iucr.org.
Beyond individual molecular structures, X-ray diffraction reveals how molecules pack within the crystal lattice, governed by a network of intermolecular interactions. In derivatives of this compound, weak intermolecular forces such as C-H···O and C-H···π interactions are crucial in dictating the supramolecular assembly. iucr.orgresearchgate.net
These interactions can lead to the formation of distinct structural motifs:
Chains: Weak C-H···π interactions involving aromatic substituents can link molecules into chains of alternating enantiomers. iucr.orgresearchgate.net
Layers: C-H···O interactions, for example between a C-H bond and a methoxy (B1213986) oxygen atom, can organize these chains into layers. iucr.orgresearchgate.net
Three-Dimensional Networks: Further C-H···O interactions can interlink these layers to build a stable, three-dimensional assembly. iucr.orgresearchgate.netresearchgate.net
In dicarboxylic acid derivatives, hydrogen bonding creates robust, predictable patterns like heterochiral zigzag tapes, which form stable, brick-wall-like motifs in the crystal structures of racemic compounds. researchgate.net
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is a powerful tool for elucidating the structure of these compounds in solution, complementing the solid-state data from X-ray crystallography.
A full suite of NMR experiments is necessary to assign all proton and carbon signals and confirm the bicyclic connectivity.
¹H and ¹³C NMR: These 1D spectra provide initial information on the chemical environment of the hydrogen and carbon atoms in the molecule. strath.ac.uk
2D-NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is particularly vital for identifying the bicyclic framework. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, a key HMBC correlation was observed between benzylic protons and a quaternary carbon in a derivative, which was crucial for confirming the [2.2.2] skeleton over a potential [3.2.1] isomer. acs.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is essential for stereochemical analysis. acs.orgnih.gov
Interactive Table: Representative NMR Data for a 2,5-Diazabicyclo[2.2.2]octane Derivative
Click to view data
| Nucleus | Signal Type | Key HMBC Correlations | Key NOESY Correlations |
| ¹H | Bridgehead Protons | Correlation to carbonyl carbons | Correlation to adjacent bridge protons |
| ¹H | Ethylene Bridge Protons | Correlation to bridgehead carbons | Correlation between geminal and vicinal protons |
| ¹H | Amide N-H | Correlation to carbonyl carbons | Correlation to nearby substituents |
| ¹³C | Carbonyl Carbons (~165 ppm) | Correlation from N-H and adjacent protons | N/A |
| ¹³C | Bridgehead Carbons | Correlation from multiple bridge protons | N/A |
Characteristic data compiled from findings in references acs.orgnih.govgrowingscience.com.
The rigid conformation of the 2,5-diazabicyclo[2.2.2]octane system makes NOESY a particularly effective tool for stereochemical elucidation. The presence or absence of specific NOESY cross-peaks allows for the determination of the relative orientation of substituents. For instance, in a study differentiating between [2.2.2] and [3.2.1] bicyclic systems, the observation of NOESY correlations between benzylic protons and exocyclic methylene (B1212753) protons, alongside a correlation between an N-H proton and a methyl group, helped to definitively assign the 2,5-diazabicyclo[2.2.2]octane structure. acs.orgnih.gov This technique is broadly applied to determine the spatial orientation of various functional groups attached to the bicyclic core. researchgate.net
Determination of Absolute Configuration and Enantiomeric Resolution
Since the 2,5-diazabicyclo[2.2.2]octane core is chiral, methods for separating enantiomers and determining their absolute configuration are critical for stereospecific applications.
The resolution of racemic mixtures of derivatives, such as this compound-1,4-dicarboxylic acid, has been successfully achieved. rsc.orgrsc.org A common strategy involves the formation of diastereomeric salts by reacting the racemic acid with a chiral amine. These diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.
Once the enantiomers are isolated, the absolute configuration is determined. A definitive method involves a chemical transformation to a product of a known configuration. For the dicarboxylic acid derivative, the absolute configuration of the (1R,4R)-(–)-enantiomer was unequivocally established by its decarboxylation and subsequent conversion into the parent (1R,4R)-(–)-dilactam. rsc.orgmathnet.rursc.org This chemical correlation provides irrefutable proof of the stereocenter's arrangement. The synthesis and resolution of various axially chiral dilactams have also been reported, further highlighting the importance of stereochemical control in this class of compounds. capes.gov.br
Methods for Chiral Resolution via Diastereomeric Salts
The resolution of racemic mixtures of this compound derivatives has been successfully achieved through the classical method of diastereomeric salt formation. This technique relies on the reaction of the racemic compound, typically a carboxylic acid derivative, with a chiral resolving agent, which is a single enantiomer of a chiral amine or base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
In the case of the closely related this compound-1,4-dicarboxylic acid, it has been resolved into its constituent enantiomers by forming diastereomeric salts with a chiral amine. rsc.orgmathnet.rursc.org This process involves the reaction of the racemic diacid with a chiral amine, leading to the formation of two diastereomeric salts that can then be separated. Following separation, the individual diastereomeric salts are treated with an acid to regenerate the respective enantiomerically pure dicarboxylic acid.
Table 1: Chiral Resolution of this compound Derivatives via Diastereomeric Salts
| Racemic Compound | Chiral Resolving Agent | Method of Separation | Result |
|---|---|---|---|
| (±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Chiral Amine | Fractional Crystallization | Separation of diastereomeric salts |
This interactive table summarizes the key components of the chiral resolution process for derivatives of the target compound.
Absolute Configuration Assignment Methodologies
The determination of the absolute configuration of the enantiomers of this compound is a crucial step for understanding its stereochemical properties. A definitive method for this assignment involves chemical correlation, where the configuration of an unknown stereocenter is related to that of a known stereocenter through a series of stereochemically unambiguous reactions.
For the enantiomers of this compound-1,4-dicarboxylic acid, the absolute configuration was established through a chemical transformation. rsc.orgmathnet.rursc.org Specifically, the (–)-enantiomer of the dicarboxylic acid was subjected to decarboxylation. This reaction removed the carboxylic acid groups, converting the molecule into the parent dilactam, (–)-2,5-diazabicyclo[2.2.2]octane-3,6-dione. The stereochemistry at the bridgehead carbons is retained during this process. By determining the absolute configuration of the resulting parent dilactam, which was found to be (1R,4R), the absolute configuration of the starting (–)-dicarboxylic acid was consequently assigned as (1R,4R). rsc.orgmathnet.rursc.org
The absolute configuration of the final product can be unequivocally determined using single-crystal X-ray diffraction analysis. The molecular and crystal structures of both the racemic (±)- and the enantiomerically pure (–)-forms of the dicarboxylic acid have been determined, confirming the assigned configurations. rsc.orgmathnet.rursc.org
Table 2: Methodologies for Absolute Configuration Assignment
| Compound | Method | Description | Determined Absolute Configuration |
|---|---|---|---|
| (–)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Chemical Correlation (Decarboxylation) | Conversion to the parent dilactam of known configuration. | (1R,4R) |
| (1R,4R)-(–)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione | Single-Crystal X-ray Diffraction | Analysis of the crystal structure to determine the spatial arrangement of atoms. | (1R,4R) |
This interactive table outlines the methods used to assign the absolute configuration of the title compound and its derivatives.
Computational and Theoretical Studies on 2,5 Diazabicyclo 2.2.2 Octane 3,6 Dione
Quantum Chemical Calculations
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to elucidate the electronic properties and energetic landscapes of molecules with high accuracy.
Density Functional Theory (DFT) has proven to be a valuable method for studying 2,5-Diazabicyclo[2.2.2]octane-3,6-dione and related systems. For instance, the optimized geometry of the molecule, often referred to as DABCODO, has been obtained using DFT calculations with the B3LYP functional and the 6-31g* basis set uci.edu. This provides a foundational understanding of the molecule's three-dimensional structure.
DFT is also instrumental in predicting reaction mechanisms. The feasibility of reaction pathways involving diazabicyclo[2.2.2]octane systems can be assessed by calculating the energetics of intermediates and transition states. For example, the mechanism of rearrangement of related diazabicyclooctanes has been evaluated using the B3LYP/6-31G(d) level of theory, demonstrating the utility of DFT in understanding reaction feasibility and pathways acs.org. This approach is crucial for predicting how this compound might behave in various chemical transformations.
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to analyzing the energetic landscape of molecules. Methods such as Self-Consistent Field (SCF) and Multiconfigurational Self-Consistent Field (MCSCF) have been used to obtain reaction energy profiles for similar bicyclic azoalkanes, providing insight into the energetics of their transformations utah.edu.
For molecules like this compound, ab initio force field calculations can be used to determine the potential energy surface. This analysis reveals the stable conformations of the molecule and the energy barriers that separate them . Such calculations are essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. For example, second-order Møller-Plesset perturbation theory (MP2) can be used to refine energy calculations and provide a more accurate picture of the energetic landscape researchgate.net.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions, from conformational changes to the formation of crystal structures.
The bicyclo[2.2.2]octane framework of this compound imposes significant conformational constraints. The synthesis of related 2,5-diazabicyclo[2.2.2]octane derivatives has been shown to have low yields, which is attributed to the high strain energy of the bicyclic system and its low conformational flexibility researchgate.net.
Conformational analysis helps to identify the most stable three-dimensional arrangements of the molecule. Crystal structure analysis of derivatives of this compound indicates that the bicyclic scaffold generally maintains consistent bond angles, suggesting a rigid core structure smolecule.com. Computational methods can quantify this strain energy, providing a rationale for the observed stability and reactivity of the compound.
Computational methods are increasingly used to predict how molecules will pack in a crystalline solid. Studies on derivatives of this compound have revealed persistent and stable hydrogen-bonding motifs in their crystal structures researchgate.net. For example, the racemic dialkyl esters of this compound-1,4-dicarboxylic acid consistently form heterochiral hydrogen-bonded zigzag tapes researchgate.netrsc.org.
The prediction of crystal structures involves assessing the energies of various possible packing arrangements to identify the most thermodynamically stable form. These predictions can guide experimental crystallization efforts and provide insight into the intermolecular forces that govern the formation of the solid state.
Chemical Derivatization and Functionalization Strategies
Synthesis of Functionalized Derivatives for Material Science and Supramolecular Chemistry
The unique, constrained geometry of the 2,5-diazabicyclo[2.2.2]octane-3,6-dione core makes it an attractive building block for the construction of well-defined supramolecular assemblies. Functionalization of this scaffold allows for the precise control of intermolecular interactions, which is essential for the rational design of materials with desired properties.
The synthesis of dicarboxylic acid and diester derivatives of this compound provides key building blocks for supramolecular chemistry. researchgate.net These functionalized molecules can participate in predictable hydrogen bonding and self-assembly processes. The synthesis of both racemic and enantiomerically pure forms of this compound-1,4-dicarboxylic acid has been successfully achieved. researchgate.netrsc.org The resolution of the racemic mixture can be accomplished through the formation of diastereomeric salts with a chiral amine. rsc.org The absolute configuration of the enantiomers has been established, providing access to chirally pure building blocks for more complex structures. rsc.org
The crystal structures of these dicarboxylic acids and their corresponding dialkyl esters reveal persistent and stable motifs. researchgate.net For instance, racemic dialkyl 2,5-diazabicyclo[2.2.2]octane-1,4-dicarboxylates consistently form a heterochiral hydrogen-bonded zigzag tape with an R22(8) graph set, creating a molecular 'brick wall' architecture with a non-polar surface. researchgate.net This predictable self-assembly is a valuable feature for the design of new materials.
| Derivative | Synthetic Approach | Key Structural Feature | Application/Significance | Reference |
|---|---|---|---|---|
| (±)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Synthesis and resolution via diastereomeric salts | Racemic mixture | Precursor for supramolecular building blocks | rsc.org |
| (1R,4R)-(–)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid | Resolution of racemic mixture | Enantiomerically pure | Chiral building block for asymmetric synthesis and materials | rsc.org |
| Racemic dialkyl 2,5-diazabicyclo[2.2.2]octane-1,4-dicarboxylates | Esterification of the corresponding dicarboxylic acid | Forms stable H-bonded zigzag tapes in crystal structures | Building blocks for predictable supramolecular assemblies | researchgate.net |
The introduction of a wide array of substituents onto the this compound scaffold is crucial for fine-tuning its properties. Substituents can be introduced at the nitrogen atoms of the bicyclic system, allowing for the creation of a library of compounds with varied steric and electronic characteristics. For example, starting from (S)-aspartate, a multi-step synthesis can yield methyl (S)-2-[1-allyl-4-(4-methoxybenzyl)-3,6-dioxopiperazin-2-yl]acetate, a precursor that can be further cyclized. researchgate.net
The reaction of α,α′-dibromoadipic acid bisarylamides with anhydrous potassium fluoride (B91410) results in the formation of N,N′-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes, demonstrating a method for introducing aryl substituents. researchgate.net These synthetic strategies provide access to a range of derivatives that can be explored for various applications, including their potential as ligands for biological targets.
Scaffold Modification for Conformational Restriction Studies
The inherent rigidity of the this compound framework makes it an excellent starting point for the synthesis of conformationally constrained molecules. Such molecules are of significant interest in medicinal chemistry and drug design, as they can provide insights into the bioactive conformations of more flexible molecules.
The 2,5-diazabicyclo[2.2.2]octane ring system is found in a number of complex natural products. A notable example is its presence in fungal bicyclo[2.2.2]diazaoctane indole (B1671886) alkaloids, which exhibit a broad spectrum of biological activities. researchgate.net In the biosynthesis of 21R-citrinadin A, a fungal P450 enzyme, CtdY, catalyzes the cleavage of an amide bond within the 2,5-diazabicyclo[2.2.2]octane core. This is followed by a decarboxylation step, leading to the formation of the intricate 6/5/5/6/6 pentacyclic ring system of the final product. researchgate.net This biosynthetic pathway highlights the role of the diazabicyclooctane scaffold as a key intermediate in the construction of complex molecular architectures in nature.
The synthesis of conformationally constrained analogues of biologically active molecules can lead to enhanced potency and selectivity. The 2,5-diazabicyclo[2.2.2]octane framework has been utilized to create bridged analogues of known pharmacophores. acs.org For instance, a key strategy for synthesizing these constrained systems is the Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates. researchgate.net This method allows for the preparation of a set of stereoisomeric 2,5-diazabicyclo[2.2.2]octanes. researchgate.netunits.it
The synthesis often starts from chiral pool materials like (S)- or (R)-aspartate to produce enantiomerically pure products. researchgate.net The cyclization step, which involves the deprotonation of a piperazinedione with an acetate (B1210297) side chain, can be challenging due to the increased strain of the bicyclo[2.2.2]octane system and the lower conformational flexibility of the side chain. researchgate.net Despite these challenges, the successful synthesis of these conformationally restricted piperazines provides valuable tools for structure-activity relationship studies. researchgate.net
| Target Analogue | Key Synthetic Step | Starting Material | Significance | Reference |
|---|---|---|---|---|
| Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes | Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates | (S)- or (R)-aspartate | Provides conformationally restricted piperazines for biological evaluation | researchgate.netunits.it |
| N,N′-diaryl-2,5-diaza-3,6-dioxobicyclo[2.2.2]octanes | Reaction of α,α′-dibromoadipic acid bisarylamides with potassium fluoride | α,α′-dibromoadipic acid bisarylamides | Introduces aryl diversity on a constrained scaffold | researchgate.net |
| Bridged analogues of diethylcarbamazine | Multistep synthesis to form the bicyclic core | Various | Development of antifilarial agents with defined conformations | acs.org |
Emerging Research Directions and Potential Academic Applications
Role as a Privileged Scaffold in Complex Molecule Synthesis for Chemical Biology
The term "privileged scaffold" refers to a molecular framework that can bind to multiple, unrelated biological targets. The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core is increasingly recognized as such a scaffold, providing a rigid and predictable three-dimensional structure that can be strategically functionalized to create libraries of bioactive compounds. researchgate.netnih.govmdpi.com This inherent rigidity helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity.
Researchers are leveraging this scaffold in the synthesis of pseudonatural products, which are simplified or modified versions of natural products designed to probe and modulate biological pathways. nih.gov By combining the diazabicyclooctane core with fragments of known natural products, chemists can generate novel molecules with unique biological activities. nih.gov This approach allows for the systematic exploration of structure-activity relationships and the development of new chemical tools for studying complex biological systems.
Advanced Materials Science Applications (e.g., components for self-assembly)
The well-defined geometry and hydrogen bonding capabilities of this compound and its derivatives make them excellent building blocks for supramolecular chemistry and materials science. researchgate.netresearchgate.net The amide groups can act as both hydrogen bond donors and acceptors, facilitating the formation of ordered, self-assembling structures.
Detailed research has shown that derivatives of this compound can form predictable and stable motifs in the solid state. For instance, racemic dialkyl this compound-1,4-dicarboxylates have been observed to form heterochiral hydrogen-bonded zigzag tapes and molecular 'brick wall' structures. researchgate.netresearchgate.net The chirality of the building blocks can direct the self-assembly process, leading to the formation of distinct crystalline architectures. capes.gov.br This control over the supramolecular organization is crucial for the design of new materials with tailored properties, such as porous solids or functional thin films.
Contributions to Understanding Complex Biosynthetic Pathways of Natural Products
The 2,5-diazabicyclo[2.2.2]octane core is a key structural feature in a diverse family of fungal indole (B1671886) alkaloids with a wide range of biological activities. nih.govrsc.orgsdu.edu.cn The study of how fungi synthesize this complex bicyclic system has provided profound insights into the logic and mechanisms of natural product biosynthesis. nih.govrsc.org
It has long been hypothesized that the formation of the bicyclo[2.2.2]diazaoctane ring occurs through an intramolecular hetero-Diels-Alder reaction. sdu.edu.cn Recent research has confirmed this hypothesis and has begun to unravel the enzymatic machinery responsible for catalyzing this transformation. nih.govresearchgate.net For example, in the biosynthesis of malbrancheamide, a bifunctional enzyme, MalC, has been shown to perform both a reduction and a stereoselective [4+2] cycloaddition to construct the bicyclic core. researchgate.net
Furthermore, comparative analysis of different biosynthetic gene clusters has revealed the convergent evolution of pathways leading to the diketopiperazine (DKP) and monoketopiperazine (MKP) classes of these alkaloids. nih.gov The study of these pathways has also led to the discovery of novel enzymes, such as a unique fungal P450 enzyme that deconstructs the 2,5-diazabicyclo[2.2.2]octane ring in the biosynthesis of citrinadin A. nih.gov These findings not only illuminate the intricate chemical strategies employed by nature but also provide a toolbox of enzymes for potential use in biocatalysis and synthetic biology. researchgate.netresearchgate.net
Q & A
Q. What are the key physicochemical properties of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, and how are they experimentally determined?
The compound exhibits a bicyclic structure with two lactam groups, contributing to its rigidity and polar solubility. Key properties include a boiling point of ~196.3°C (at 760 mmHg) and density of 0.975 g/cm³, determined via standard methods like differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS). X-ray crystallography and NMR spectroscopy are critical for structural validation, particularly to resolve stereochemical ambiguities in its bicyclic system .
Q. What synthetic routes are available for preparing this compound?
A common route involves lactonization of d,l-2,5-dihydroxyadipic acid under acidic conditions. However, the meso isomer of the precursor acid predominates due to thermodynamic stability, complicating access to the d,l-isomer required for efficient cyclization. Alternative methods include enzymatic catalysis (e.g., fungal P450 enzymes) to bypass stereochemical limitations .
Q. How does the stereochemistry of precursors influence the synthesis yield of this compound?
The trans stereochemistry of hydroxyl and carboxyl groups in meso-2,5-dihydroxyadipic acid favors monolactone formation (e.g., (2S,5R)-5-hydroxy-6-oxotetrahydro-2H-pyran-2-carboxylic acid) instead of the desired dilactone. This necessitates chiral resolution or asymmetric synthesis to obtain the d,l-precursor for efficient bicyclization .
Advanced Research Questions
Q. How does this compound serve as a scaffold in medicinal chemistry, particularly for sigma receptor ligands?
The rigid bicyclic structure mimics flexible piperazine derivatives, enabling entropic gains in receptor binding. For example, cyclohexylmethyl-substituted derivatives show enhanced σ1 receptor affinity (Ki < 100 nM) by preorganizing the ligand into a bioactive conformation. Computational modeling confirms improved enthalpic-entropic compensation compared to non-rigid analogs .
Q. What enzymatic transformations are known to modify this compound’s structure, and how do they impact bioactivity?
Fungal P450 enzyme CtdY cleaves the amide bond in the bicyclic system, enabling decarboxylation and formation of pentacyclic alkaloids like 21R-citrinadin A. This transformation highlights its role as a biosynthetic intermediate in prenylated indole alkaloids, which exhibit cytotoxic and antimicrobial activities .
Q. What challenges arise in crystallographic studies of derivatives, and how are they addressed?
Derivatives with bulky substituents (e.g., cyclohexylmethyl groups) often yield poorly diffracting crystals. Micro-seeding techniques and cryocooling with DABCO (1,4-diazabicyclo[2.2.2]octane) as a cryoprotectant improve crystal quality. SHELXL software is widely used for refining high-resolution structures despite data limitations .
Q. How do computational methods explain the structure-activity relationships (SAR) of bicyclic derivatives?
Molecular dynamics simulations reveal that rigidification of flexible hydroxyethyl piperazines into the bicyclic scaffold reduces conformational entropy loss upon binding. Free energy calculations (e.g., MM/GBSA) correlate with experimental binding affinities, validating design strategies for σ1 receptor antagonists .
Data Contradiction & Experimental Design
Q. Why do conflicting reports exist regarding the synthetic accessibility of this compound?
Discrepancies arise from the stereoselectivity of precursor acids. While the meso-isomer is easily synthesized, its trans configuration impedes dilactone formation. Researchers must employ chiral auxiliaries or enzymatic resolution to access the d,l-isomer, which is less thermodynamically stable but essential for cyclization .
Q. How can researchers validate the biological activity of derivatives when in vitro and in vivo results conflict?
In vitro σ1 receptor binding assays (e.g., radioligand displacement) may not fully predict in vivo efficacy due to pharmacokinetic factors. Complementary studies, such as formalin-induced pain assays in mice, are recommended to assess functional antagonism and blood-brain barrier penetration .
Methodological Notes
- Structural Analysis : Combine X-ray crystallography with DFT calculations to resolve stereochemical ambiguities .
- Synthesis Optimization : Use chiral HPLC or enzymatic resolution to isolate d,l-2,5-dihydroxyadipic acid for improved cyclization yields .
- Biological Assays : Pair in vitro binding studies with in vivo functional assays to confirm mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
